Cas no 62370-44-9 (2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)

2-(4-Chloroanilino)methylene-1,3-cyclohexanedione 化学的及び物理的性質
名前と識別子
-
- 2-{[(4-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione
- 2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione
- 2-[(4-CHLOROANILINO)METHYLENE]-1,3-CYCLOHEXANEDIONE
- 2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
- AKOS015991739
- SCHEMBL9803387
- 62370-44-9
- MFCD00101155
- 2-{[(4-chlorophenyl)imino]methyl}-3-hydroxycyclohex-2-en-1-one
- DTXSID20382734
- 10N-519S
- CCG-247166
- 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione
-
- MDL: MFCD00101155
- インチ: InChI=1S/C13H12ClNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2
- InChIKey: XWEWZAUBPBMZPW-UHFFFAOYSA-N
- SMILES: C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O
計算された属性
- 精确分子量: 249.05576
- 同位素质量: 249.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- XLogP3: 2.4
じっけんとくせい
- PSA: 46.17
2-(4-Chloroanilino)methylene-1,3-cyclohexanedione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI71924-5g |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | >90% | 5g |
$4744.00 | 2024-04-19 | |
A2B Chem LLC | AI71924-5mg |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI71924-1mg |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI71924-1g |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | >90% | 1g |
$1295.00 | 2024-04-19 | |
Cooke Chemical | LN9312758-2g |
2-(((4-Chlorophenyl)amino)methylene)cyclohexane-1 |
62370-44-9 | 3-dione | 2g |
RMB 12056.80 | 2025-02-21 | |
TRC | C172435-0.5mg |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
Cooke Chemical | LN9312758-50mg |
2-(((4-Chlorophenyl)amino)methylene)cyclohexane-1 |
62370-44-9 | 3-dione | 50mg |
RMB 856.80 | 2025-02-21 | |
Cooke Chemical | LN9312758-500mg |
2-(((4-Chlorophenyl)amino)methylene)cyclohexane-1 |
62370-44-9 | 3-dione | 500mg |
RMB 3259.20 | 2025-02-21 | |
Cooke Chemical | LN9312758-1g |
2-(((4-Chlorophenyl)amino)methylene)cyclohexane-1 |
62370-44-9 | 3-dione | 1g |
RMB 6518.40 | 2025-02-21 | |
A2B Chem LLC | AI71924-500mg |
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione |
62370-44-9 | >90% | 500mg |
$720.00 | 2024-04-19 |
2-(4-Chloroanilino)methylene-1,3-cyclohexanedione 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
2-(4-Chloroanilino)methylene-1,3-cyclohexanedioneに関する追加情報
2-(4-Chloroanilino)methylene-1,3-cyclohexanedione: A Comprehensive Overview
2-(4-Chloroanilino)methylene-1,3-cyclohexanedione (CAS No. 62370-44-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of cyclohexanediones and is characterized by the presence of a chloroanilino moiety linked to a cyclohexanedione backbone through a methylene bridge. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for various research applications.
The chloroanilino group is known for its ability to form hydrogen bonds and π-π interactions, which can enhance the compound's binding affinity to biological targets. The cyclohexanedione moiety, on the other hand, is associated with redox activity and can participate in various chemical reactions, including Michael addition and nucleophilic substitution. These properties collectively contribute to the compound's potential as a lead molecule in drug discovery and development.
Recent studies have explored the biological activities of 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. These findings suggest that 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione could be a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory potential, 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS). These findings highlight the compound's potential as a chemotherapeutic agent and warrant further investigation in clinical settings.
The structural versatility of 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione also makes it an attractive scaffold for medicinal chemistry optimization. Researchers have synthesized several derivatives by modifying the chloroanilino and cyclohexanedione moieties to enhance specific biological activities or improve pharmacokinetic properties. For instance, substituting the chlorine atom with other halogens or functional groups has been shown to modulate the compound's potency and selectivity. Similarly, modifications to the cyclohexane ring can influence solubility and metabolic stability.
The synthesis of 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione typically involves a multi-step process that includes the formation of an intermediate chloroaniline derivative followed by condensation with cyclohexane-1,3-dione. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional methods.
In terms of safety and toxicity, preliminary studies suggest that 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione exhibits low cytotoxicity towards normal cells at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. These assessments will include in vitro cytotoxicity assays, in vivo animal studies, and genotoxicity tests.
The future prospects for 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione are promising. Ongoing research aims to elucidate its mechanism of action at a molecular level and optimize its structure for enhanced therapeutic efficacy. Additionally, efforts are being made to develop formulations that improve its bioavailability and reduce potential side effects. As our understanding of this compound continues to grow, it is likely that new applications will emerge in both pharmaceutical and non-pharmaceutical fields.
In conclusion, 2-(4-Chloroanilino)methylene-1,3-cyclohexanedione (CAS No. 62370-44-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an intriguing subject for further research and development. As scientists continue to explore its properties and applications, it is poised to play an important role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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